
6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one is a heterocyclic organic compound with a pyrazinone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and methyl groups in its structure makes it a versatile intermediate for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylpyrazin-2-one and formaldehyde.
Mannich Reaction: The key step in the synthesis is the Mannich reaction, where 3,5-dimethylpyrazin-2-one is reacted with formaldehyde and an amine (e.g., ammonia or a primary amine) to introduce the aminomethyl group at the 6-position.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic solvent at a temperature range of 50-100°C. The pH of the reaction mixture is adjusted to be slightly acidic to facilitate the Mannich reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and automated control systems can further enhance the yield and purity of the product.
化学反应分析
Types of Reactions
6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyrazinone ring can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives (from oxidation), alcohols (from reduction), and various substituted pyrazinones (from substitution).
科学研究应用
6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazinone ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,6-Dihydroxynaphthalene: This compound has similar functional groups but a different core structure.
6-Methyluracil: Another compound with a similar amino group but a different heterocyclic ring.
Uniqueness
6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one is unique due to its specific combination of functional groups and the pyrazinone core. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
属性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
6-(aminomethyl)-3,5-dimethyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C7H11N3O/c1-4-6(3-8)10-7(11)5(2)9-4/h3,8H2,1-2H3,(H,10,11) |
InChI 键 |
YIRJWNXYKRXGPC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=O)C(=N1)C)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


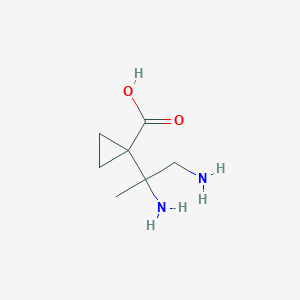


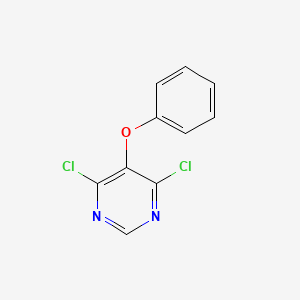
![Pyrimido[5,4-d]pyrimidin-2(1H)-one](/img/structure/B13099119.png)
![4-[2-(2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B13099124.png)
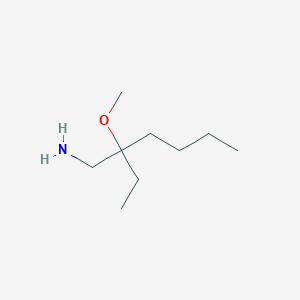


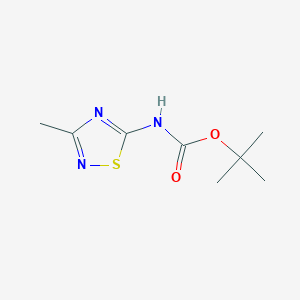
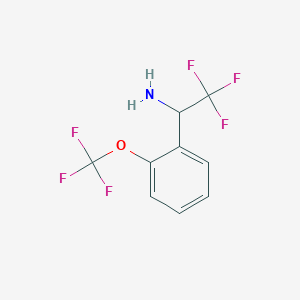

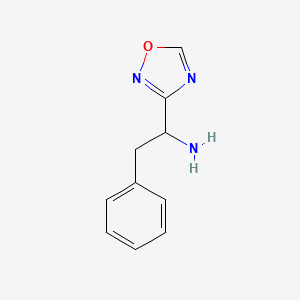
![3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13099183.png)
